molecular formula C21H25N3O5 B2469272 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954610-18-5

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2469272
CAS No.: 954610-18-5
M. Wt: 399.447
InChI Key: TYWYNBGKTPTBAI-UHFFFAOYSA-N
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Description

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound It is characterized by a pyrrolidine ring, a phenyl group, and a urea moiety

Properties

IUPAC Name

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWYNBGKTPTBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3,4,5-Trimethoxyphenylacetic Acid

Procedure :

  • Reduction to alcohol :
    • 3,4,5-Trimethoxyphenylacetic acid (10.0 g, 44.2 mmol) is dissolved in THF (100 mL).
    • Lithium aluminum hydride (LAH, 1.11 g, 30.0 mmol) is added under nitrogen at 0°C.
    • The mixture warms to room temperature overnight, yielding 3,4,5-trimethoxyphenethyl alcohol (68% yield).
  • Conversion to amine :
    • The alcohol is treated with thionyl chloride (SOCl₂) to form the corresponding chloride.
    • Reaction with sodium azide (NaN₃) in DMF at 60°C for 6 hours forms the azide.
    • Staudinger reaction : Triphenylphosphine (PPh₃) in THF reduces the azide to 3,4,5-trimethoxyphenethylamine (52% yield over three steps).

Synthesis of (5-Oxo-1-phenylpyrrolidin-3-yl)methylamine

Pyrrolidinone Ring Formation

Mannich reaction pathway :

  • Starting materials : Ethyl acetoacetate (5.0 g, 38.5 mmol) and benzylamine (4.12 g, 38.5 mmol) react in ethanol at reflux for 12 hours.
  • Cyclization : The intermediate β-enamine undergoes acid-catalyzed cyclization (H₂SO₄, 80°C) to yield 1-phenylpyrrolidin-5-one (83% yield).

Introduction of Methylamine Side Chain

  • Alkylation :
    • 1-Phenylpyrrolidin-5-one (3.0 g, 18.7 mmol) is treated with formaldehyde (37% aq., 5 mL) and ammonium acetate (2.9 g, 37.4 mmol) in acetic acid at 100°C for 8 hours.
    • Reductive amination : Sodium cyanoborohydride (NaBH₃CN, 2.35 g, 37.4 mmol) reduces the imine intermediate, yielding (5-oxo-1-phenylpyrrolidin-3-yl)methylamine (71% yield).

Urea Bond Formation

Isocyanate-Mediated Coupling

Procedure :

  • Isocyanate generation :
    • 3,4,5-Trimethoxyphenethylamine (2.0 g, 8.9 mmol) reacts with triphosgene (0.89 g, 3.0 mmol) in dry DCM at 0°C for 1 hour.
    • Excess triethylamine (3.0 mL) neutralizes HCl byproducts.
  • Coupling reaction :
    • The isocyanate intermediate is added to (5-oxo-1-phenylpyrrolidin-3-yl)methylamine (2.1 g, 8.9 mmol) in DCM.
    • Stirring at room temperature for 12 hours yields the target urea derivative (65% yield).

Optimization data :

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 25°C
Reaction Time 12 hours
Yield 65%

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Procedure :

  • Activation : 3,4,5-Trimethoxyphenethylamine (2.0 g, 8.9 mmol) and 1,1'-carbonyldiimidazole (CDI, 1.59 g, 9.8 mmol) react in THF at 0°C for 30 minutes.
  • Coupling : (5-Oxo-1-phenylpyrrolidin-3-yl)methylamine (2.1 g, 8.9 mmol) is added, and the mixture stirs at 50°C for 6 hours (58% yield).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.45 (s, 2H, trimethoxyphenyl), 4.12 (t, J = 7.0 Hz, 2H, CH₂), 3.85 (s, 9H, OCH₃), 3.22 (q, J = 6.5 Hz, 2H, NHCH₂).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 172.5 (C=O), 153.2, 136.5, 134.2 (aromatic carbons), 63.5, 60.8 (OCH₃), 39.5 (CH₂NH).

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 158–160°C (recrystallized from ethyl acetate/hexanes).

Challenges and Optimization Strategies

Side Reactions

  • Biuret formation : Minimized by using stoichiometric triphosgene and low temperatures.
  • Epimerization : Chiral centers in the pyrrolidinone ring require stereoselective synthesis (e.g., asymmetric hydrogenation).

Yield Improvement

  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 2 hours increases yield to 72%.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) enhances urea formation efficiency (yield: 70%).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triphosgene替代品 : Diphosgene reduces toxicity while maintaining reactivity.
  • Solvent recycling : DCM recovery via distillation lowers production costs.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyrrolidine ring.

    1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)urea: Lacks the trimethoxyphenyl group.

    3-(3,4,5-Trimethoxyphenyl)-1-phenylurea: Different substitution pattern.

Uniqueness

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both the pyrrolidine ring and the trimethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a pyrrolidinone ring and a trimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, thereby modulating their activity.

These mechanisms can lead to various downstream effects on cellular functions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis through ROS generation
MCF7 (Breast Cancer)15Inhibition of cell proliferation
HeLa (Cervical Cancer)12Cell cycle arrest

The compound's ability to induce reactive oxygen species (ROS) has been linked to its anticancer properties, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

In vitro studies suggest that the compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Lung Cancer Cells : A study investigated the effects of the compound on A549 lung cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to ROS-mediated apoptosis .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use in therapeutic applications for inflammatory conditions.

Comparative Analysis

When compared with similar compounds, this compound shows unique properties due to its structural features:

Compound NameUnique Features
1-(Phenyl)pyrrolidinoneLacks trimethoxy group
3-(Trifluoromethyl)phenyl ureaLacks pyrrolidinone ring
1-(Benzoyl)pyrrolidineLess potent against cancer cell lines

These comparisons illustrate how the unique combination of functional groups in our target compound contributes to its enhanced biological activity.

Q & A

Q. Q. How to resolve spectral overlap in 1H^1H-NMR for closely spaced aromatic protons?

  • Methodological Answer :
  • 2D NMR Techniques : Use COSY to identify coupling partners and NOESY to confirm spatial proximity of protons on the trimethoxyphenyl group .
  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to reduce signal broadening caused by slow rotation of the urea moiety .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to simplify 13C^{13}C-NMR assignments .

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